

# CCT241161 solvent toxicity DMSO control

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**Compound Focus:** CCT241161

Cat. No.: S548106

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## CCT241161: Key Data & Handling

For a quick reference, the table below summarizes the core information for **CCT241161**.

Property	Description / Value
IUPAC Name	1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-(methylthio)-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea [1]
Molecular Formula	C <sub>28</sub> H <sub>27</sub> N <sub>7</sub> O <sub>3</sub> S [1]
Molecular Weight	541.63 g/mol [1]
CAS Number	1163719-91-2 [1]
Solubility	Soluble in DMSO [1]
Primary Target & Mechanism	Pan-RAF and SRC family kinase (SFK) inhibitor. It blocks the RAF-MEK-ERK signaling pathway without causing its paradoxical activation, which is a limitation of earlier BRAF inhibitors. [2]
Research Applications	Primarily in oncology for BRAF and NRAS mutant melanomas, including models resistant to BRAF/MEK inhibitors. Also relevant for neuroscience due to SRC kinase's role in neuronal signaling. [2] [1]

Property	Description / Value
Recommended Storage	-20°C [1]

## Frequently Asked Questions

### General Compound Questions

**What is the primary scientific significance of CCT241161?** CCT241161 is a "paradox-breaking" pan-RAF inhibitor that also potently inhibits SRC family kinases (SFKs) [2]. This dual activity allows it to inhibit MEK/ERK signaling in both BRAF and NRAS mutant melanomas and to overcome resistance to first-generation BRAF inhibitors (like vemurafenib) and even combination BRAF/MEK inhibitor therapies [2]. Resistance is often mediated by pathway reactivation through RTK/SFK signaling or mutant NRAS [2].

**What are the specific inhibitory concentrations (IC<sub>50</sub>) for CCT241161?** According to the primary research, CCT241161 demonstrates high potency [2]:

- BRAF: 30 nM
- BRAF V600E: 15 nM
- CRAF: 6 nM
- SRC: 15 nM
- LCK: 3 nM

The compound does not significantly inhibit MEK1 or COT at concentrations up to 10 μM [2].

### Solvent and Experimental Use

**Why is DMSO used as a solvent for CCT241161, and what are the key concerns?** DMSO is a polar aprotic solvent capable of dissolving both polar and non-polar compounds like CCT241161, making it ideal for maintaining stock solutions in drug discovery screening programs [3]. However, its use comes with critical caveats:

- **Cellular Toxicity:** DMSO can exert time-, temperature-, and concentration-dependent toxic effects on cells. It can damage mitochondria, alter cell membrane integrity, and at high concentrations, inhibit or kill cells [4]. Even low concentrations can sometimes stimulate cell growth, confounding experimental results [3].
- **Impact on Biology:** DMSO can induce unwanted differentiation in stem cells and cause epigenetic variations by interfering with enzymes like DNA methyltransferases [4].
- **Patient Safety:** In a clinical context, DMSO-containing cellular products can cause adverse cardiac, neurological, and gastrointestinal reactions in patients [4].

**What is a safe working concentration for DMSO in cell-based assays?** While a universally "safe" concentration depends on your specific cell line and exposure time, it is crucial to keep the final concentration of DMSO in your culture media as low as possible, typically below 0.1% (v/v). You must perform a dose-response curve for your specific cell model to determine the maximum tolerated concentration that does not affect cell viability, growth, or your experimental phenotype [3] [4]. **Always include a vehicle control containing the same concentration of DMSO used in your treated samples.**

**What is the recommended method for sterilizing DMSO for use in cell culture?** The preferred and most reliable method for sterilizing DMSO is **aseptic membrane filtration** [5]. Other physical methods like gamma irradiation, E-beam irradiation, or dry heat significantly degrade the quality of DMSO, causing it to fail chemical purity tests. Use DMSO-compatible filter materials, such as polytetrafluoroethylene (PTFE), and verify the sterility of the final filtered product [5].

## Experimental Protocols & Troubleshooting

### Preparation of CCT241161 Stock Solution

- **Calculations:** Determine the mass of **CCT241161** needed to achieve your desired stock concentration (e.g., 10-50 mM).
- **Weighing:** Weigh the compound in a clean, sterile vial.
- **Dissolution:** Add the appropriate volume of pure, sterile DMSO to the vial to achieve your stock concentration. Vortex thoroughly until the solid is completely dissolved.
- **Aliquoting:** Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles and contamination risk.
- **Storage:** Store aliquots at -20°C or as recommended by the supplier [1].

## Designing a DMSO Vehicle Control

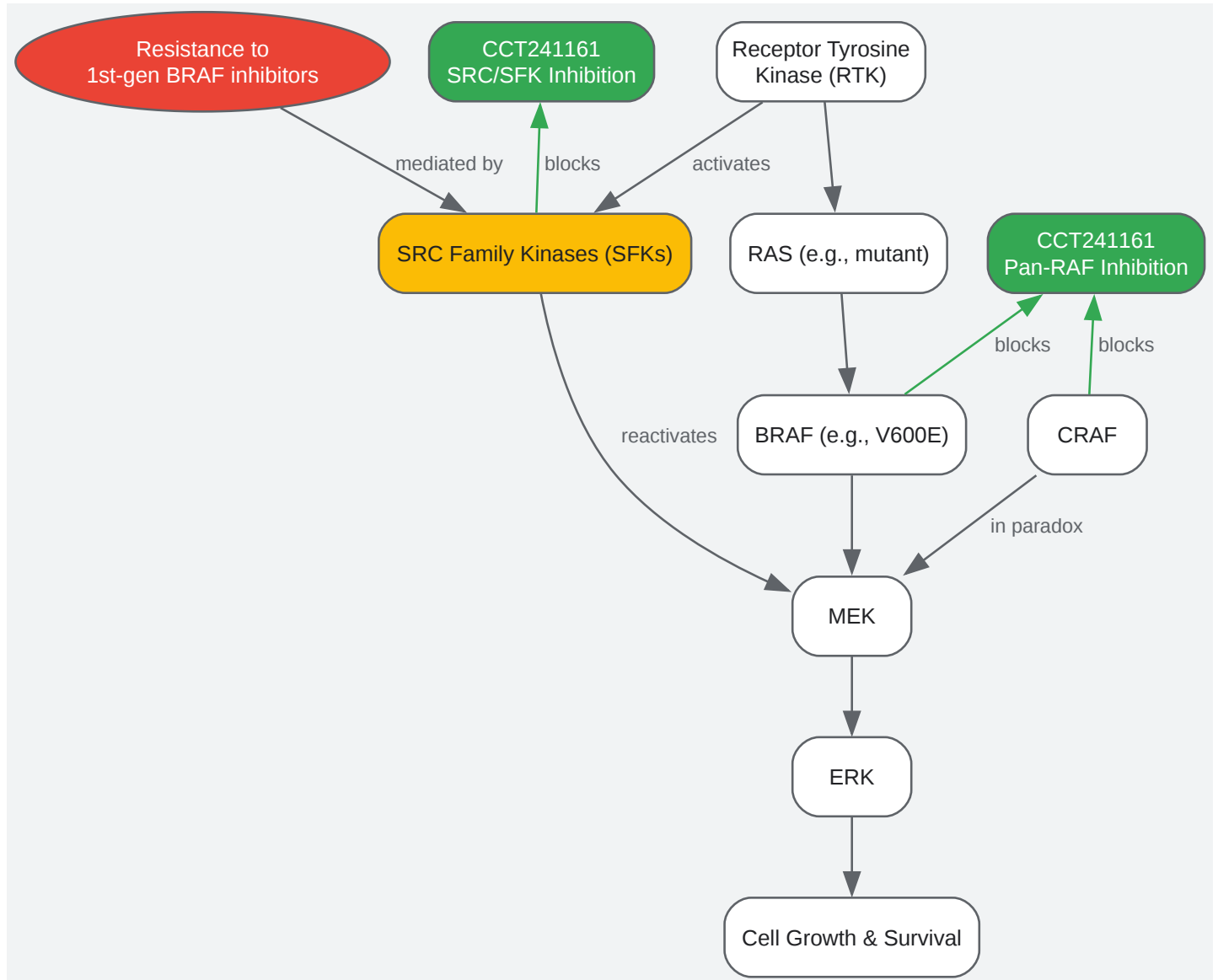
A proper vehicle control is non-negotiable. It should contain the same batch of DMSO, at the same final concentration in your culture media or buffer, as your experimental wells treated with **CCT241161**. For example, if you add 1  $\mu\text{L}$  of your 10 mM **CCT241161** stock to 1 mL of media (resulting in a 0.1% DMSO final concentration), your vehicle control must be 1  $\mu\text{L}$  of pure DMSO added to 1 mL of media.

## Troubleshooting Common Issues

Problem	Potential Cause	Solution
<b>Unexpected cell death or inhibited growth in all conditions (including control)</b>	DMSO final concentration is too high.	Titrate the DMSO concentration. Perform a cell viability assay with a DMSO-only dose-response curve to find a non-toxic level. [3] [4]
<b>Precipitate forming in assay well</b>	Compound may be precipitating out of solution in aqueous media.	Ensure the final DMSO concentration is kept low (<0.5%). Consider adding the compound stock to the media while vortexing to ensure rapid mixing.
<b>High background or variable results in LC-MS analysis</b>	Ion suppression from non-volatile contaminants in DMSO or sample matrix.	Use high-purity DMSO and LC-MS grade solvents. Employ solid-phase extraction (SPE) for sample cleanup and use a divert valve to prevent contaminants from entering the MS source. [6] [7]
<b>Lack of expected biological effect</b>	Inactivated compound due to improper storage or degraded DMSO.	Use fresh aliquots of stock solution. Ensure DMSO is stored tightly sealed in a dry environment, as it is hygroscopic. Confirm the activity of a new batch of compound in a positive control assay.

## Scientific Context: **CCT241161** Mechanism of Action

The following diagram illustrates the key signaling pathway targeted by **CCT241161** and how its unique profile overcomes a common resistance mechanism.



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This dual-inhibition strategy is crucial because resistance to first-generation BRAF inhibitors is often driven by RTK/SFK signaling or mutant NRAS, which lead to reactivation of the pathway [2]. By concurrently inhibiting SFKs, **CCT241161** prevents this escape route.

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